molecular formula C10H15BrN2O B1373998 5-bromo-N-(4-methoxybutyl)pyridin-2-amine CAS No. 1292445-77-2

5-bromo-N-(4-methoxybutyl)pyridin-2-amine

Cat. No.: B1373998
CAS No.: 1292445-77-2
M. Wt: 259.14 g/mol
InChI Key: PTEYFGGSPYFDRL-UHFFFAOYSA-N
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Description

5-bromo-N-(4-methoxybutyl)pyridin-2-amine is a useful research compound. Its molecular formula is C10H15BrN2O and its molecular weight is 259.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Pyridine Derivatives : A study by Ahmad et al. (2017) utilized a palladium-catalyzed Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives. This process included 5-bromo-2-methylpyridin-3-amine, leading to potential candidates as chiral dopants for liquid crystals, showcasing anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).

  • Efficient Synthesis Method : Aquino et al. (2015) described a method to synthesize 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles from 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones, indicating the chemical versatility of such compounds (Aquino et al., 2015).

  • Reactivity and Amination Studies : Research by Hertog et al. (1963) explored the aminations of various bromoethoxypyridines, providing insights into the behavior of compounds like 5-bromo-N-(4-methoxybutyl)pyridin-2-amine under different reagents (Hertog et al., 1963).

Biological and Medicinal Applications

  • Biofilm Inhibition and Antimicrobial Activities : The study by Ahmad et al. (2017) also investigated the antimicrobial activities of the synthesized pyridine derivatives, finding compound 4f to be potent against Escherichia coli, highlighting the potential of such compounds in biomedical applications (Ahmad et al., 2017).

  • Photophysical Properties for Catalytic Applications : A study by Öncül et al. (2021) on zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents, including this compound, emphasized their suitability for photocatalytic applications due to their photophysical properties (Öncül et al., 2021).

Advanced Material Science Applications

  • Use in Liquid Crystal Technology : The compounds synthesized in Ahmad et al.'s study were identified as potential candidates for chiral dopants in liquid crystals, demonstrating the compound's relevance in material science (Ahmad et al., 2017).

Properties

IUPAC Name

5-bromo-N-(4-methoxybutyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O/c1-14-7-3-2-6-12-10-5-4-9(11)8-13-10/h4-5,8H,2-3,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEYFGGSPYFDRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCNC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.